![molecular formula C7H13ClFN B2442375 6-氟-3-氮杂双环[3.2.1]辛烷;盐酸盐 CAS No. 2413904-78-4](/img/structure/B2442375.png)

6-氟-3-氮杂双环[3.2.1]辛烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

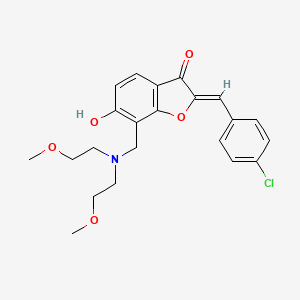

“6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound with the molecular weight of 165.64 . It is also known by its IUPAC name “(1S,5S,6R)-6-fluoro-3-azabicyclo[3.2.1]octane hydrochloride” and has the InChI code "1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H" .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” can be represented by the InChI code "1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H" . This indicates that the molecule consists of a 3-azabicyclo[3.2.1]octane scaffold with a fluorine atom at the 6th position and a hydrochloride group.Physical And Chemical Properties Analysis

“6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” is a powder that is stored at room temperature . The country of origin is UA and it is shipped at normal temperature .作用机制

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its binding to the dopamine receptors in the brain. Specifically, it binds to the D1 and D5 receptors, which are involved in the regulation of motor function, cognition, and emotion. By activating these receptors, 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride increases the release of dopamine in the brain, which leads to an improvement in the symptoms of neurological and psychiatric disorders.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride are primarily related to its activity as a dopamine receptor agonist. It has been found to increase the release of dopamine in the brain, which leads to an improvement in motor function, cognition, and emotion. Additionally, it has been shown to increase the activity of certain enzymes in the brain, which may contribute to its therapeutic effects.

实验室实验的优点和局限性

One of the main advantages of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride for lab experiments is its potency as a dopamine receptor agonist. This makes it a valuable tool for studying the role of dopamine receptors in various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of the results.

未来方向

There are several future directions for the study of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride. One potential avenue of research is the development of more selective dopamine receptor agonists that can target specific subtypes of dopamine receptors. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and to determine its potential for use in the treatment of various neurological and psychiatric disorders. Finally, the development of new synthetic methods for the production of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride may lead to more efficient and cost-effective production of this compound for use in research and clinical applications.

合成方法

The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves the reaction of 2,3-dihydroxy-6-fluorotoluene with 2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrogen chloride gas to obtain the hydrochloride salt of the compound.

科学研究应用

- 6-氟-3-氮杂双环[3.2.1]辛烷盐酸盐 是有机合成中的重要原料和中间体。 研究人员利用它构建更复杂的分子,探索反应途径,并开发新的化学转化 .

- 该化合物在农药研究中具有实用价值。科学家们研究它对植物生长、虫害防治和抗病性的影响。 其独特的结构可能有助于开发新的农药或肥料 .

- 8-氟-3-氮杂双环[3.2.1]辛烷盐酸盐 是药物发现领域的研究热点。研究人员探索它作为设计新药剂的支架的潜力。 通过修饰其结构,他们旨在创造具有改善的生物活性、选择性和药代动力学的化合物 .

- 在染料领域,该化合物在开发着色剂和颜料中发挥作用。 其独特的氟取代模式可能导致用于纺织品、塑料和其他材料的鲜艳而稳定的染料 .

- 8-氮杂双环[3.2.1]辛烷支架(该化合物的一部分)是托品烷生物碱的核心。研究人员专注于立体选择性方法来制备这种核心结构。 这些努力有助于合成天然产物和潜在的候选药物 .

- 研究该化合物的生物学效应至关重要。研究人员探索它与受体、酶和细胞途径的相互作用。 了解它对生物系统的影响可以指导药物设计和治疗策略 .

有机合成

农药研究

药物应用

染料工业

对映选择性合成

生物活性研究

安全和危害

The safety information for “6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, and using personal protective equipment .

属性

IUPAC Name |

6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHGBKONWDGGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)

![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)

![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)

![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)

![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)